![molecular formula C17H22N2O2 B14788098 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L 696229 involves several steps, starting from the appropriate benzoxazole and pyridine derivatives. The synthetic route typically includes:
Formation of Benzoxazole Derivative: The benzoxazole derivative is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Alkylation: The benzoxazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyridine Derivative: The alkylated benzoxazole is coupled with a pyridine derivative under suitable conditions to form the final product, L 696229.
Chemical Reactions Analysis
L 696229 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the benzoxazole or pyridine rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of L 696229.
Scientific Research Applications
L 696229 has been extensively studied for its antiviral properties, particularly against HIV-1. Its applications in scientific research include:
Chemistry: Used as a model compound to study the inhibition of reverse transcriptase.
Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and inhibition.
Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infection.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents.
Mechanism of Action
L 696229 exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme at a site that overlaps with the binding site of other non-nucleoside inhibitors. This binding prevents the enzyme from synthesizing viral DNA from RNA, thereby inhibiting the replication of the virus. The molecular targets involved include the reverse transcriptase enzyme and the associated RNase H activity .
Comparison with Similar Compounds
L 696229 is unique among reverse transcriptase inhibitors due to its specific binding characteristics and antiviral activity. Similar compounds include:
L 738372: Another non-nucleoside reverse transcriptase inhibitor with a different binding profile.
Azidothymidine (AZT): A nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor with a similar binding site but different chemical structure.
L 696229 stands out due to its specific inhibition of HIV-1 reverse transcriptase and its potential for use in combination therapies with other antiretroviral agents.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,11-13H,3,8-10H2,1-2H3,(H,18,20) |
InChI Key |
PWWOXQCBNNNPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)NC1C)CCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


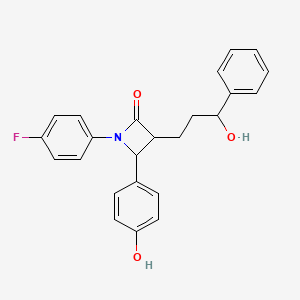
![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
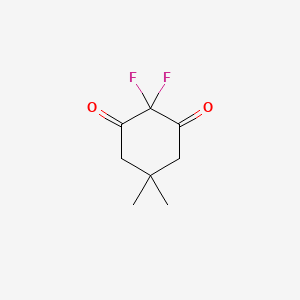


![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
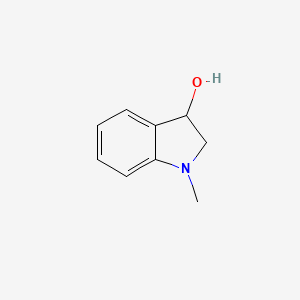
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
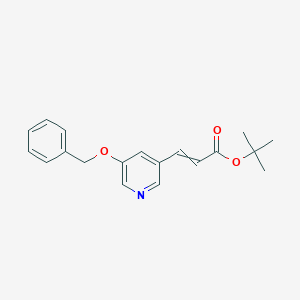
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
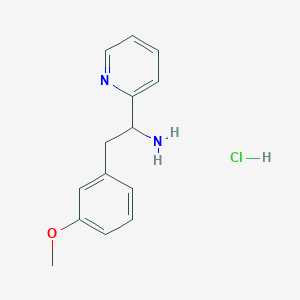
![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
